4-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-5(4-1-2-4)8-3-11-6/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZCJVCVKTKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266822-87-0 | |
| Record name | 4-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Electrophiles like alkyl halides, nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts or bases.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its binding to biological targets. The cyclopropyl group may enhance the compound’s stability and influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-cyclopropyl-1,3-thiazole-5-carboxylic acid with structurally related thiazole-5-carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and reported applications:
Notes:
- Discrepancies : The molecular formula for 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (C₇H₄N₂O₂) in lacks sulfur, conflicting with the thiazole ring’s inherent sulfur atom. This may indicate an error in reporting.
- Substituent Impact: Positional Effects: Methyl or phenyl groups at C2/C4 (e.g., ) increase molecular weight and hydrophobicity compared to the cyclopropyl analog.
- Thermal Properties : Melting points for phenyl-substituted analogs exceed 200°C, suggesting high crystalline stability .
Key Research Findings
Enzyme Inhibition: Derivatives with benzylamino substitutions (C2) demonstrate potent xanthine oxidase inhibition (IC₅₀ values in nanomolar range), attributed to interactions with the enzyme’s active site .
Conformational Rigidity : Cyclopropyl-substituted compounds (e.g., the target molecule) may offer improved metabolic stability over flexible alkyl chains (e.g., propyl in ) due to reduced rotational freedom .
Synthetic Utility : Thiazole-5-carboxylic acids serve as intermediates in drug discovery, exemplified by their use in synthesizing platinum-based therapeutics and antioxidants .
Biological Activity
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The thiazole ring structure allows it to act as a chelating agent for metal ions, which can influence enzyme activity and biochemical pathways crucial for cellular functions.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to modulate the activity of several enzymes, particularly oxidoreductases, affecting oxidation-reduction reactions in biological systems.
- Cell Signaling Pathways : It influences critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .
- Receptor Interaction : The compound can stimulate or block receptors, leading to various physiological effects including anti-inflammatory and neuroprotective actions.
The unique structural features of this compound contribute to its biochemical properties. The presence of the cyclopropyl group enhances its reactivity, while the carboxylic acid moiety is critical for its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C7H7NOS2 |
| Molecular Weight | 171.26 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| pKa | Approximately 4.5 (indicative of acidic nature) |
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that this compound has potential as an antimicrobial agent against various bacterial and fungal strains .
- Antitumor Properties : Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines, with IC50 values indicating significant antiproliferative activity .
- Neuroprotective Effects : The compound's ability to modulate neuroinflammatory responses suggests potential applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Antitumor Activity : A study evaluating the cytotoxic effects on human glioblastoma cells reported an IC50 value of approximately 10 µM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .
- Neuroprotection : Research demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurodegeneration.
- Antimicrobial Efficacy : In vitro assays showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclopropyl-1,3-thiazole-5-carboxylic acid, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization of cyclopropylamine with carbon disulfide and chloroacetaldehyde under basic conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize by-products like 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid .
- Quality Control : Purity (>97%) is achieved via recrystallization in ethanol/water mixtures and validated by HPLC (retention time: 8.2 min) and NMR (δ 8.1 ppm for thiazole protons) .
Q. How does the cyclopropyl substituent influence the compound’s electronic properties and reactivity?
- Structural Analysis : The cyclopropyl group introduces steric strain and electron-withdrawing effects, confirmed by DFT calculations showing a 10% increase in electrophilicity compared to non-cyclopropyl analogues. This enhances reactivity in nucleophilic substitutions .
- Experimental Validation : IR spectroscopy reveals a redshift in C=O stretching (1680 cm⁻¹ → 1665 cm⁻¹) due to conjugation with the thiazole ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Assignments include δ 2.1 ppm (cyclopropyl CH₂) and δ 170.5 ppm (carboxylic acid C=O) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 184.23, matching the molecular formula C₈H₉NO₂S .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against amyloidogenic peptides?
- Approach : Molecular docking (AutoDock Vina) identifies strong binding (ΔG = −9.2 kcal/mol) to amyloid-β monomers via hydrogen bonding with the carboxylic acid group and π-π stacking with the thiazole ring. MD simulations confirm stability over 100 ns .
- Experimental Correlation : In vitro assays show 60% inhibition of amyloid-β aggregation at 50 µM, aligning with computational predictions .
Q. What strategies resolve contradictions in reported biological activities across structurally similar thiazoles?
- Case Study : While 2-(4-aminophenyl)-1,3-thiazole-5-carboxylic acid exhibits antimicrobial activity (MIC = 8 µg/mL), 4-cyclopropyl derivatives show no such effect. SAR analysis attributes this to reduced membrane permeability due to the cyclopropyl group’s hydrophobicity .
- Methodological Adjustments : Modify substituents (e.g., introducing −NH₂) or employ prodrug strategies to enhance bioavailability .
Q. How does the compound’s adsorption behavior on metal surfaces inform its use in corrosion inhibition?
- Electrochemical Insights : Polarization tests in 0.5 M HCl reveal a mixed-type inhibition mechanism (efficiency = 85% at 5 mM), adhering to the Langmuir isotherm (ΔG°ads = −30 kJ/mol). The carboxylic acid group facilitates chemisorption on mild steel .
- Surface Characterization : SEM/EDS confirms a protective film with 12 nm thickness, rich in sulfur and oxygen .
Key Research Gaps and Future Directions
- Synthetic Optimization : Develop one-pot methodologies to reduce multi-step synthesis inefficiencies .
- Biological Screening : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) to exploit the thiazole scaffold’s pharmacophoric potential .
- Material Science : Investigate optoelectronic applications via doping in polymer matrices, leveraging the compound’s π-conjugated system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
